molecular formula C9H12Cl2N2 B2992909 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride CAS No. 929083-45-4

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride

Cat. No.: B2992909
CAS No.: 929083-45-4
M. Wt: 219.11
InChI Key: UAYGCOOWMYHLBJ-UHFFFAOYSA-N
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Description

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H10N2.2ClH. It is a nitrogen-containing heterocyclic compound that features both a pyridine and a pyrrole ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyridine and pyrrole rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride apart is its unique combination of a pyridine and a pyrrole ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-4,6,11H,5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYGCOOWMYHLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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